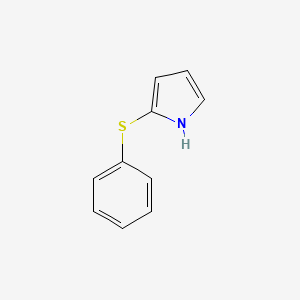
2-Phenylthiopyrrole
Übersicht
Beschreibung
2-Phenylthiopyrrole is an organic compound characterized by a pyrrole ring substituted with a phenylthio group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiopyrrole typically involves the reaction of pyrrole with phenylthiol. One common method is the copper-catalyzed thiolation of pyrrole using phenylthiol under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a copper catalyst at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylthiopyrrole undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylthio group, yielding pyrrole.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Pyrrole.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylthiopyrrole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2-Phenylthiopyrrole involves its interaction with specific molecular targets. The phenylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological activities .
Vergleich Mit ähnlichen Verbindungen
- 2-(Phenylthio)aniline
- 2-(Phenylthio)benzothiazole
- 2-(Phenylthio)phenol
Comparison: 2-Phenylthiopyrrole is unique due to the presence of the pyrrole ring, which imparts distinct electronic properties compared to other similar compoundsCompared to 2-(Phenylthio)aniline and 2-(Phenylthio)benzothiazole, this compound exhibits different reactivity patterns and biological activities due to the differences in the core structures .
Eigenschaften
Molekularformel |
C10H9NS |
|---|---|
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
2-phenylsulfanyl-1H-pyrrole |
InChI |
InChI=1S/C10H9NS/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h1-8,11H |
InChI-Schlüssel |
SFTLCQGBKKNCHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CN2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
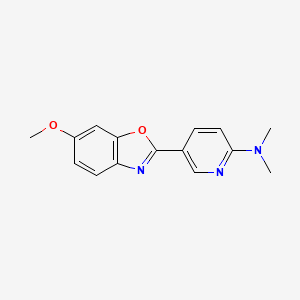
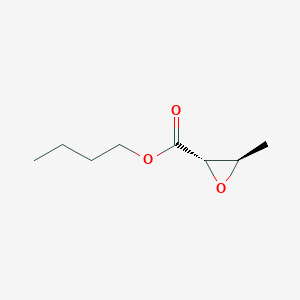
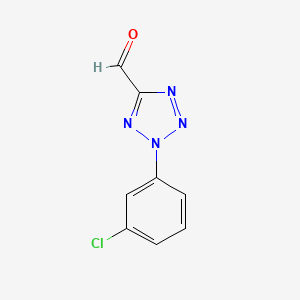
![3-Amino-6-[4-(dimethylcarbamoyl)phenyl]pyrazine-2-carboxylic acid](/img/structure/B8294815.png)

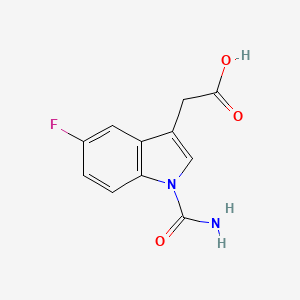

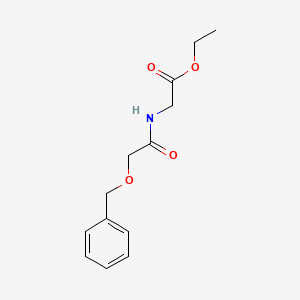
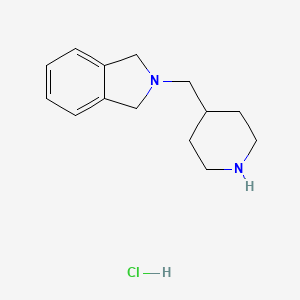
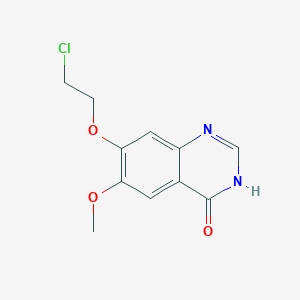
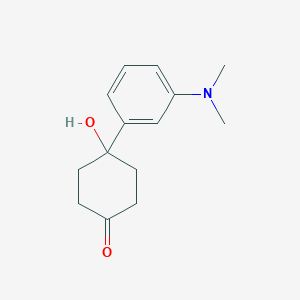
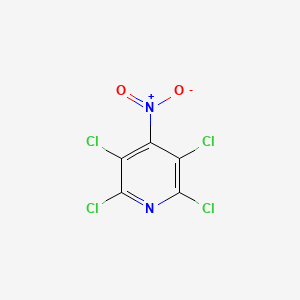
![3-bromo-5-cyano-N-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]benzenecarboxamide](/img/structure/B8294895.png)
![2-(Chloromethyl)-5-[3-chlorophenyl]furan](/img/structure/B8294899.png)
